
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazole ring. The presence of two methyl groups at the 6th position and a carbonyl group at the 4th position further distinguishes it from other benzoxazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one can be achieved through various methods. One common approach involves the cyclization of 2-(3-aryl-4-nitrobutanoyl)-5,5-dimethylcyclohexane-1,3-diones. This transformation typically involves the Nef reaction, which converts the nitromethyl group into an aldehyde, followed by Jones oxidation to yield carboxylic acids and oxidative decarboxylation products .
Another method involves the oxidation of the methylene group adjacent to the carbonyl group using selenium dioxide in acetic acid, followed by regioselective reduction with triethyl silane in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form ketones or aldehydes.
Reduction: Regioselective reduction of the carbonyl group can be achieved using triethyl silane in trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the benzene ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid.
Reduction: Triethyl silane in trifluoroacetic acid.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4-one: Similar structure but with a hydroxy group at the 5th position.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine: Contains a triazole ring instead of an oxazole ring.
5,7-Dihydroxy-6,8-dimethyl-3-(2-hydroxy-3,4-methylenedioxybenzyl)chromone: Contains additional hydroxy and methylenedioxy groups.
Uniqueness
6,6-Dimethyl-5,7-dihydro-1,2-benzoxazol-4-one is unique due to its specific substitution pattern and the presence of a benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
87287-42-1 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C9H11NO2/c1-9(2)3-7(11)6-5-10-12-8(6)4-9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DEYNNVZSGDAKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=NO2)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


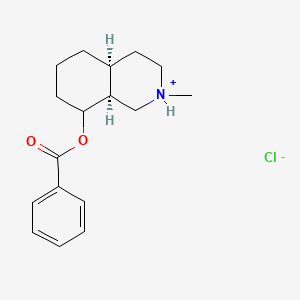

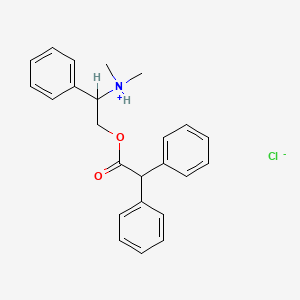
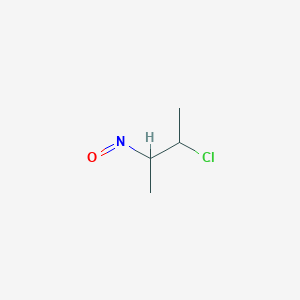


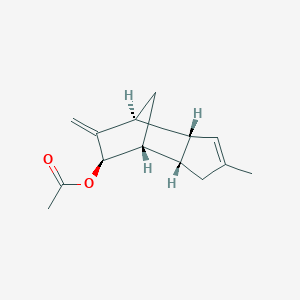
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)

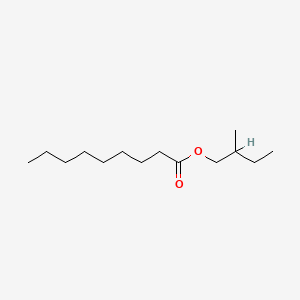

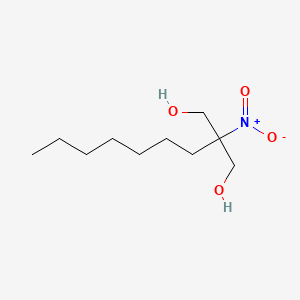

![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
